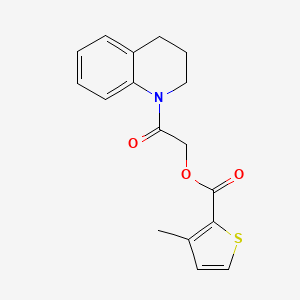

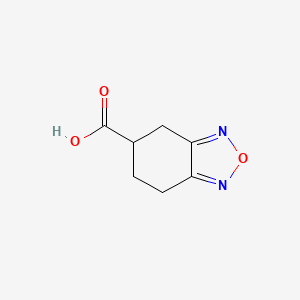

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that can be prepared using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Synthesis and Reactivity

- The synthesis of substituted 1-methyl-3,4-dihydro-isoquinolines, which can be converted to 2-(β-acylamido-ethyl)-acetophenomes, has been documented. These intermediates are utilized for synthesizing various substituted 1-β-phenylethyl-2-methyl-1,2,3,4-tetrahydro-isoquinolines with notable analgesic and spasmolytic properties (Brossi et al., 1960).

- A method for auxiliary-directed, palladium-catalyzed beta-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives has been developed. This method employs a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate, showcasing some functional group tolerance and allowing for the functionalization of amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Medicinal Chemistry Applications

- 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, have been synthesized and evaluated for in vitro antagonist activity at the glycine site on the NMDA receptor. The stereochemistry and conformational effects of these compounds have been studied to understand their potency and selectivity (Carling et al., 1992).

Materials Science Applications

- Mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers have been investigated for their fluorescent properties. These compounds are classified as cross-conjugated systems and show potential for applications in fluorescent materials (Smeyanov et al., 2017).

Organic Synthesis

- Research on the synthesis and reactivity of N-aryl-2-vinyltetrahydro-4-oxoquinolines has led to the development of new quinolones and tetrahydro-4-oxoquinolines through oxidation processes. These studies contribute to the understanding of the reactivity of such compounds and their potential applications in organic synthesis (Guillou et al., 1998).

Propriétés

IUPAC Name |

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3S/c1-12-8-10-22-16(12)17(20)21-11-15(19)18-9-4-6-13-5-2-3-7-14(13)18/h2-3,5,7-8,10H,4,6,9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAMCOGTBZVOKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 3-methylthiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(6-isopropylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2371491.png)

![5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2371492.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2371500.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride](/img/structure/B2371502.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)

![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)

![N-(3-chloro-4-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371514.png)